N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide
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Overview
Description
N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide is a complex organic compound featuring a cyclobutylcyclopropyl group attached to a furan ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylcyclopropyl precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under palladium catalysis . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclobutylcyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylsulfonamides: Compounds with similar sulfonamide groups but different ring structures.
Furansulfonamides: Compounds with furan rings and sulfonamide groups but different substituents.
Cyclobutylamines: Compounds with cyclobutyl groups and amine functionalities.
Uniqueness
N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide is unique due to the combination of its cyclobutylcyclopropyl group and furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
IUPAC Name |
N-(1-cyclobutylcyclopropyl)-5-methylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9-5-6-11(16-9)17(14,15)13-12(7-8-12)10-3-2-4-10/h5-6,10,13H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPFEZZXQBLZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NC2(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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